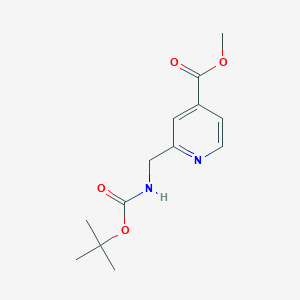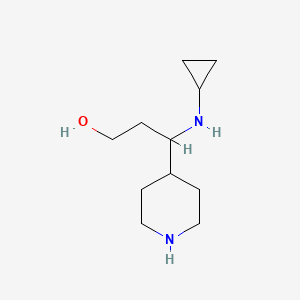
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol is a synthetic organic compound that features both cyclopropyl and piperidinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclopropylamine: Cyclopropylamine can be synthesized from cyclopropylcarboxylic acid through a reduction process.
Formation of the piperidinyl intermediate: Piperidine can be synthesized from pyridine through hydrogenation.
Coupling reaction: The cyclopropylamine and piperidinyl intermediates can be coupled using a suitable linker, such as a propanol derivative, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield cyclopropyl ketone derivatives, while substitution could yield various alkylated or acylated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a potential pharmaceutical intermediate for drug development.
Industry: As a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol would depend on its specific application. In a biological context, it could interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-2-ol: A similar compound with a different hydroxyl group position.
3-(Cyclopropylamino)-3-(piperidin-4-yl)butan-1-ol: A similar compound with an extended carbon chain.
Uniqueness
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol is unique due to its specific combination of cyclopropyl and piperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
3-(cyclopropylamino)-3-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C11H22N2O/c14-8-5-11(13-10-1-2-10)9-3-6-12-7-4-9/h9-14H,1-8H2 |
InChI Key |
SQJATPZHFOMYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CCO)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
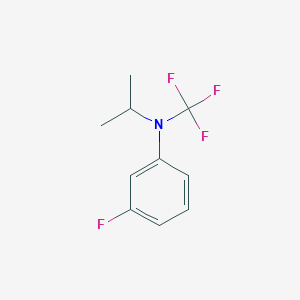
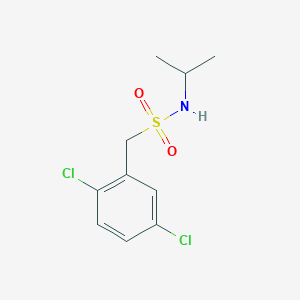
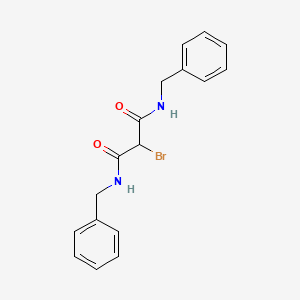
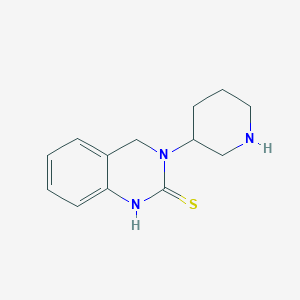
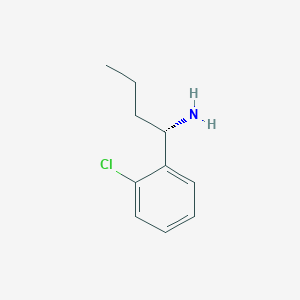
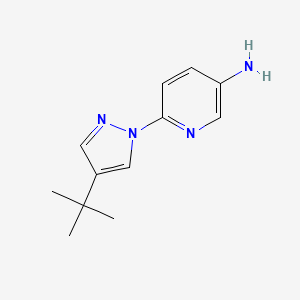
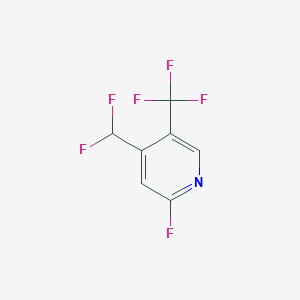

![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)

